Spermine tetrahydrochloride

描述

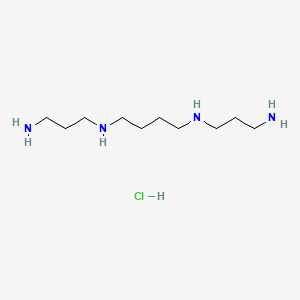

Spermine tetrahydrochloride (Spm·4HCl) is a polyamine compound critical for cellular homeostasis, DNA stabilization, and RNA processing . Structurally, it consists of four amine groups connected by carbon chains, forming a positively charged molecule at physiological pH. This charge enables interactions with negatively charged biomolecules like DNA, enhancing structural stability and protecting against oxidative stress .

In humans, Spm·4HCl is abundant in the brain, liver, and reproductive organs, where it regulates cell proliferation, apoptosis, and membrane integrity . Clinically, it is investigated for applications in wound healing, chemotherapy protection, and fertility treatments .

准备方法

化学反应分析

Antioxidant Activity and Free Radical Scavenging

Spermine demonstrates robust free radical scavenging properties, particularly against hydroxyl radicals (- OH). Key findings include:

-

Mechanism : Spermine directly neutralizes hydroxyl radicals via hydrogen atom transfer or adduct formation, reducing oxidative damage .

-

Experimental Evidence :

-

In Cu²⁺/H₂O₂ systems, 1 mM spermine inhibited DMPO—OH spin adducts by >70%, with activity observed at concentrations as low as 0.1 mM .

-

¹³C-NMR and chemical ionization mass spectrometry (CI-MS) revealed structural transformations of spermine upon reaction with ROS, including fragmentation into products such as bis-α-[¹³C]spermine derivatives and dialdehyde forms .

-

| Reaction System | Key Findings | Citation |

|---|---|---|

| Cu²⁺/H₂O₂ | 70% inhibition of - OH radicals at 1 mM spermine | |

| Fe-NTA/H₂O₂ | Significant reduction of - OH adducts |

Structural Modifications and Adduct Formation

Spermine undergoes chemical transformations when reacting with reactive oxygen species (ROS):

-

Pathway :

NMDA Receptor Modulation

Spermine acts as a polyamine site modulator of NMDA receptors, influencing synaptic transmission:

-

Dual Role : Exhibits both agonist and antagonist effects depending on receptor state .

-

Mechanism : Binds to a specific site on the NMDA receptor complex, altering channel gating .

DNA Precipitation

-

Role : Stabilizes DNA helices by neutralizing negatively charged phosphates, enabling DNA precipitation in low-salt buffers .

-

Application : Used in molecular biology for isolating nucleic acids .

Solubility and Stability

-

Solubility : Highly soluble in water (34.82 mg/mL, 100 mM) .

-

Storage : Requires desiccation at +4°C to prevent degradation .

Research Implications

科学研究应用

Spermine tetrahydrochloride is a polyamine compound with a variety of applications in molecular biology, biochemistry, and medicine. Its polycationic properties make it useful for DNA precipitation, chromosome isolation, and more .

Scientific Research Applications

DNA Precipitation: this compound is frequently used to precipitate DNA from low salt aqueous buffers . It is effective for DNA fragments larger than 100 base pairs . This application is useful in various molecular biology techniques, including the isolation of DNA from pulse field gels .

Flow Cytometry: this compound can be used to precipitate DNA for flow cytometric analysis . It has been applied in the analysis of fresh frozen breast cancer tissue, archival tissue of salivary glands, and red blood cells .

Crystallization of DNA and Proteins: this compound is used in the crystallization of DNA and proteins . It aids in the formation of crystals suitable for X-ray diffraction studies, which are crucial for determining the three-dimensional structure of these biomolecules .

Gene Transfer Agents: this compound can serve as a building block in the preparation of gene transfer agents . Its complexation with DNA results in particles with diameters less than 100 nm, which is beneficial for gene delivery applications .

Chromatin Aggregation and Chromosome Isolation: this compound is utilized in chromosome isolation and the aggregation of chromatin . These applications are valuable in cytogenetic studies and research involving chromosome structure and function .

Mass Spectrometry: this compound can be used as a matrix in MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) for the analysis of glycoconjugates and oligonucleotides . It enhances the detection of these molecules, improving the sensitivity and accuracy of mass spectrometry analyses .

Synchrotron Radiation Therapy: this compound is relevant in the context of microbeam radiation therapy (MRT) research at facilities like the European Synchrotron Radiation Facility (ESRF) . Although not directly used as an active component in the therapy, its use is noted in experiments conducted at these facilities .

Other Applications:

- Spermine interacts with the glycine-binding site associated with the N-methyl-D-aspartate receptor complex .

- It inhibits the conversion of L-arginine to L-citrulline by neuronal nitric oxide synthase .

- Spermine exerts a neuroprotective effect by blocking the NMDA receptor and voltage-activated Ca2+ channels .

作用机制

精胺通过多种机制发挥作用:

自由基清除剂: 精胺作为自由基清除剂,保护 DNA 免受氧化损伤。

基因表达调控: 它参与基因表达的调控和染色质的稳定。

抑制酶: 精胺抑制磷脂酶 C-α 和神经元一氧化氮合酶等酶。

神经保护作用: 它阻断 NMDA 受体和电压门控钙通道,提供神经保护

相似化合物的比较

Structural and Functional Comparison

Table 1: Structural Properties of Polyamines and Derivatives

| Compound | Amine Groups | Molecular Formula | Key Functional Features |

|---|---|---|---|

| Spermine tetrahydrochloride | 4 | C₁₀H₃₀Cl₄N₄ | DNA stabilization, anti-apoptotic effects |

| Spermidine trihydrochloride | 3 | C₇H₂₂Cl₃N₃ | Autophagy induction, longevity promotion |

| Putrescine dihydrochloride | 2 | C₄H₁₄Cl₂N₂ | Precursor for higher polyamines |

| BES (N1,N12-diethyl spermine) | 4 | C₁₄H₃₈Cl₄N₄ | Synthetic derivative with anti-tumor activity |

| DENSPM (N1,N11-diethylnorspermine) | 4 | C₁₂H₃₄Cl₄N₄ | Induces SSAT, disrupts polyamine metabolism |

Key Insights :

- Natural polyamines (spermine, spermidine, putrescine) differ in amine group count, affecting their charge density and binding affinity to nucleic acids .

- Synthetic derivatives like BES and DENSPM retain the polyamine backbone but introduce ethyl groups to enhance specificity or reduce toxicity .

Key Insights :

- Spm·4HCl outperforms spermidine and putrescine in DNA protection due to higher charge density .

- Synthetic derivatives like BES and DENSPM show targeted anti-cancer effects but lack the broad metabolic roles of natural polyamines .

Mechanistic Differences in Bacterial Systems

Table 3: Transport and Effects in E. coli

| Compound | Uptake Mechanism | Effect on Growth |

|---|---|---|

| This compound | Proton motive force-dependent | Inhibits growth at high doses |

| Spermidine trihydrochloride | Energy-dependent transport | Essential for normal growth |

| Putrescine dihydrochloride | Passive diffusion | Growth promotion at low doses |

Key Insights :

生物活性

Spermine tetrahydrochloride is a polyamine compound with significant biological activity, particularly in the modulation of the N-methyl-D-aspartate (NMDA) receptor. This compound is known for its dual role as both an agonist and antagonist at specific sites on the NMDA receptor, influencing various physiological and pathological processes.

- Chemical Name : N,N'-Bis(3-aminopropyl)-1,4-butanediamine tetrahydrochloride

- Molecular Weight : 348.19 g/mol

- Formula : C₁₀H₂₆N₄·4HCl

- CAS Number : 306-67-2

- Solubility : Soluble in water (348.2 g/L at 20°C) .

Modulation of NMDA Receptors

This compound interacts with NMDA receptors, which are critical for synaptic plasticity and memory function. Its modulatory effects include:

- Agonistic Effects : Enhances receptor activity under certain conditions.

- Antagonistic Effects : Inhibits receptor activity in other contexts, contributing to neuroprotective mechanisms .

- Ion Channel Modulation : Spermine can alter the permeability of ion channels associated with NMDA receptors, affecting calcium influx and neuronal excitability.

- Neuroprotection : High concentrations of spermine have been shown to protect neurons from excitotoxicity by blocking excessive calcium entry through NMDA receptors .

- DNA Precipitation : In molecular biology, this compound is utilized for precipitating DNA from low salt solutions, facilitating various genetic analyses .

Case Study 1: Neuroprotection in Cerebellar Neurons

A study demonstrated that this compound at concentrations of 1 mM could block voltage-activated calcium channels in cerebellar granule neurons, providing a protective effect against neurotoxicity induced by high glutamate levels .

Case Study 2: DNA Precipitation in Cancer Research

This compound was effectively used to precipitate DNA from fresh frozen breast cancer tissues, allowing for flow cytometric analysis and further genetic characterization of tumor samples .

Case Study 3: Effects on Macrophage Viability

Research involving mouse macrophage cell lines showed that treatment with this compound influenced cell viability and function under various experimental conditions, highlighting its role in immune response modulation .

Applications in Research

This compound is widely used in various fields of biological research:

- Molecular Biology : As a reagent for DNA precipitation and chromatin isolation.

- Neuroscience : To study synaptic transmission and neuroprotection mechanisms.

- Cancer Research : In analyzing tumor samples and understanding cancer biology.

Summary Table of Biological Activities

常见问题

Basic Research Question: What are the standard protocols for using spermine tetrahydrochloride in DNA precipitation from low-salt buffers?

Answer:

this compound is commonly employed to precipitate DNA by neutralizing the negative charge of DNA through its polycationic properties. A typical protocol involves:

- Adjusting the solution pH to 5.0–7.0 to optimize DNA-spermine interactions .

- Adding this compound (final concentration: 1–5 mM) to low-salt buffers (e.g., TE buffer with ≤50 mM NaCl) and incubating at 4°C for 30 minutes .

- Centrifuging at 12,000 × g for 15 minutes to pellet DNA. Validate precipitation efficiency using agarose gel electrophoresis or spectrophotometry .

Note: Contaminant removal (e.g., RNA, proteins) requires additional steps like RNase treatment or phenol-chloroform extraction .

Advanced Research Question: How can researchers optimize this compound concentrations to minimize nonspecific protein co-precipitation in chromatin immunoprecipitation (ChIP) assays?

Answer:

Nonspecific protein-DNA co-precipitation in ChIP assays can arise from excessive spermine concentrations. To mitigate this:

- Titrate this compound (0.5–2 mM) while monitoring histone retention via Western blot .

- Combine with protease inhibitors (e.g., PMSF or commercial cocktails) to prevent proteolytic degradation during precipitation .

- Validate specificity using negative controls (e.g., IgG isotype) and quantitative PCR for target DNA regions .

Basic Research Question: What mechanisms underlie this compound’s inhibition of NMDA receptors in neuronal studies?

Answer:

this compound acts as a negative allosteric modulator of NMDA receptors by binding to the polyamine modulatory site. This interaction reduces receptor open probability and calcium influx, attenuating excitotoxicity . Key experimental validations include:

- Electrophysiological recordings (patch-clamp) in hippocampal neurons to measure current inhibition .

- Competitive assays with NMDA agonists (e.g., glycine or glutamate) to confirm binding specificity .

Advanced Research Question: How do conflicting reports on this compound’s role in nitric oxide (NO) signaling pathways impact experimental design in platelet studies?

Answer:

Evidence shows this compound inhibits platelet activation by enhancing NO synthesis via endothelial nitric oxide synthase (eNOS) upregulation . However, other studies report direct inhibition of neuronal NO synthase (NOS1) . To resolve contradictions:

- Use cell-type-specific models (e.g., endothelial cells vs. neurons) and quantify NO metabolites (nitrite/nitrate) via chemiluminescence .

- Compare dose-response curves (0.1–10 mM spermine) to identify context-dependent effects .

Basic Research Question: What quality control measures are essential when using this compound in crystallography studies?

Answer:

For RNA/DNA crystallography:

- Verify this compound purity (≥98.5%) via HPLC or NMR to avoid crystallization interference .

- Optimize buffer conditions (e.g., 10–12 mM spermine in cacodylate buffer, pH 7.0) to stabilize G-quadruplex structures .

- Monitor crystal formation using dynamic light scattering (DLS) to assess aggregate-free solutions .

Advanced Research Question: How can researchers address variability in this compound’s effects on cell cycle progression across different cancer models?

Answer:

this compound induces G1/S arrest in neuroblastoma cells but has minimal impact on leukemia lines . To reconcile variability:

- Perform flow cytometry with propidium iodide staining to compare cell cycle profiles .

- Quantify polyamine uptake transporters (e.g., SLC3A2) via qRT-PCR, as transporter expression dictates intracellular spermine levels .

- Use polyamine-depleted media to isolate spermine-specific effects .

Basic Research Question: What precautions are necessary when using this compound in plant hormone studies?

Answer:

In plant systems, this compound interferes with ethylene biosynthesis by competitively inhibiting ACC synthase. Key steps include:

- Pre-treating seedlings with ethylene biosynthesis inhibitors (e.g., AVG) to isolate spermine effects .

- Measuring ethylene production via gas chromatography and correlating with polyamine levels (HPLC) .

Advanced Research Question: How does this compound’s charge state influence its interaction with lipid bilayers in membrane stability assays?

Answer:

The tetrahydrochloride form enhances solubility but reduces membrane permeability compared to free spermine. To study interactions:

属性

IUPAC Name |

N,N'-bis(3-aminopropyl)butane-1,4-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDKUDAXZWHPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059792 | |

| Record name | Spermine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Spermine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

306-67-2 | |

| Record name | Spermine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, hydrochloride (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spermine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,9-diazoniadodecamethylenediammonium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMINE TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CI1570O48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。